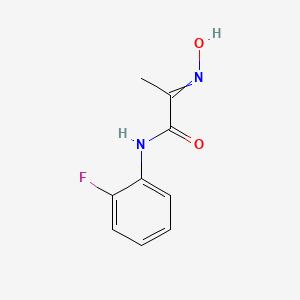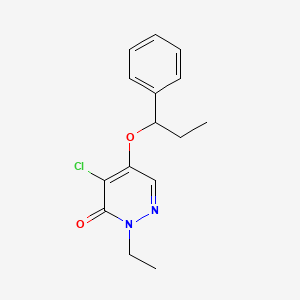![molecular formula C13H18 B14398114 Dispiro[2.2.5~6~.2~3~]trideca-4,12-diene CAS No. 87482-38-0](/img/structure/B14398114.png)
Dispiro[2.2.5~6~.2~3~]trideca-4,12-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dispiro[2.2.5~6~.2~3~]trideca-4,12-diene is a unique organic compound characterized by its distinctive spirocyclic structure. This compound features two spiro-connected rings, which contribute to its unique chemical properties and reactivity. The presence of multiple double bonds within the structure adds to its complexity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dispiro[2.2.5~6~.2~3~]trideca-4,12-diene typically involves multi-step organic reactions. One common approach is the cycloaddition reaction, where precursor molecules undergo a series of cyclization steps to form the spirocyclic structure. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
Dispiro[2.2.5~6~.2~3~]trideca-4,12-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated spirocyclic compounds.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like peroxides for oxidation, reducing agents such as hydrogen gas or metal hydrides for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield epoxides, while reduction can produce saturated spirocyclic compounds. Substitution reactions can introduce various functional groups into the spirocyclic structure.
Scientific Research Applications
Dispiro[2.2.5~6~.2~3~]trideca-4,12-diene has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of complex molecules with spirocyclic motifs.
Biology: Its unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Industry: Used in the production of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of Dispiro[2.2.5~6~.2~3~]trideca-4,12-diene involves its interaction with molecular targets through its spirocyclic structure. The compound can engage in various chemical interactions, such as binding to enzymes or receptors, influencing biological pathways. The specific pathways and targets depend on the context of its application, whether in chemical synthesis or biological systems.
Comparison with Similar Compounds
Similar Compounds
Dispiro[2.2.2.2]deca-4,9-diene: Another spirocyclic compound with a simpler structure, often used in similar chemical reactions.
Dispiro[4.2.4.2]tetradeca-6,13-diene: A compound with a larger spirocyclic framework, offering different reactivity and applications.
Dispiro[cyclopropane-1,10’-tricyclo[5.2.1.0 2,6 ]decane-3’,1’‘-cyclopropane]-4’,8’-diene: A complex spirocyclic compound with multiple fused rings.
Uniqueness
Dispiro[2.2.5~6~.2~3~]trideca-4,12-diene stands out due to its specific ring size and the presence of multiple double bonds, which confer unique reactivity and potential for diverse chemical transformations. Its structure allows for the exploration of novel synthetic pathways and applications in various scientific fields.
Properties
CAS No. |
87482-38-0 |
|---|---|
Molecular Formula |
C13H18 |
Molecular Weight |
174.28 g/mol |
IUPAC Name |
dispiro[2.2.56.23]trideca-4,12-diene |
InChI |
InChI=1S/C13H18/c1-2-4-12(5-3-1)6-8-13(9-7-12)10-11-13/h6-9H,1-5,10-11H2 |
InChI Key |
RTKYALLESAFMFM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)C=CC3(CC3)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-N-[(trichloromethyl)sulfanyl]aniline](/img/structure/B14398031.png)
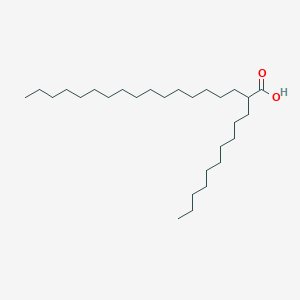
![1,1'-[2-(Phenylsulfanyl)hex-1-ene-1,1-diyl]dibenzene](/img/structure/B14398043.png)


![5-Chloro-2-methoxy-N-{2-[4-(trifluoromethyl)phenyl]ethyl}benzamide](/img/structure/B14398061.png)
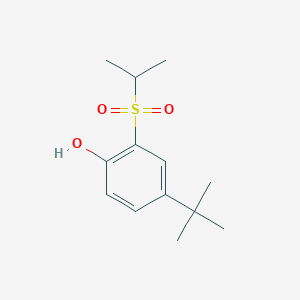
![4-{2-[5-(Dimethoxyphosphoryl)-4-oxopentyl]-1,3-dithian-2-YL}butanoic acid](/img/structure/B14398072.png)
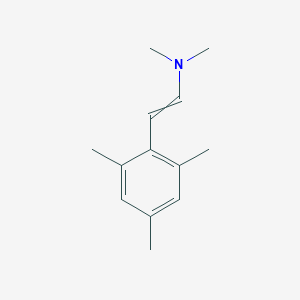
![Dipropan-2-yl [fluoro(trimethylsilyl)methyl]phosphonate](/img/structure/B14398090.png)
![Methyl 2-{[3-phenyl-3-(pyridin-3-yl)prop-2-en-1-yl]oxy}benzoate](/img/structure/B14398111.png)
![Benzo[h]quinoline, 2-(2-benzothiazolyl)-5,6-dihydro-4-phenyl-](/img/structure/B14398120.png)
